1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol
Description
Properties
Molecular Formula |
C9H13F3N2O |
|---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(2-propan-2-ylimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H13F3N2O/c1-6(2)8-13-3-4-14(8)5-7(15)9(10,11)12/h3-4,6-7,15H,5H2,1-2H3 |
InChI Key |
OYUAXZVBDVXKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with 2-isopropylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Hydrogen Atom Transfer (HAT) and Oxidation
The hydroxyl group at position 3 of the propanol backbone may participate in HAT reactions , as observed in similar trifluoro-hydroxypropanol derivatives . For example, in dioxirane-mediated oxidations, hydroxyl-containing compounds can undergo oxygenation via radical or cationic pathways. In such cases, the hydroxyl group may act as a hydrogen donor or participate in redox processes, potentially forming oxidized products like ketones or epoxides.
Key Insight :
The trifluoromethyl group’s electron-withdrawing effect could stabilize adjacent radicals, influencing reaction pathways. For instance, in trifluoro-hydroxypropanol derivatives, hyperconjugation with cyclopropane orbitals activates specific C–H bonds for HAT .
Imidazole Ring Reactivity
The 2-isopropyl-1H-imidazol-1-yl substituent introduces multiple reaction sites:
-
Alkylation/Acylation : The imidazole nitrogen (N1) may act as a nucleophile, accepting electrophiles (e.g., alkyl halides, acylating agents).
-
Coordination Chemistry : The imidazole’s nitrogen atoms can bind transition metals (e.g., Cu, Fe), enabling catalytic applications.
-
Substitution Reactions : The isopropyl group’s tertiary carbon may undergo elimination or oxidation.
Comparison of Imidazole Reactivity
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Alkylation | Alkyl halide, base (e.g., K₂CO₃) | N-alkylated imidazolium salt |
| Acylation | Acyl chloride, DMAP | N-acylated imidazole derivative |
| Oxidation (isopropyl) | KMnO₄, acidic conditions | Ketones or aldehydes |
Carbamate Formation
The hydroxyl group may react with carbamoylating agents (e.g., isocyanates, carbamoyl chlorides) to form carbamate derivatives , as seen in related trifluoro-propanol compounds . These derivatives are often explored for pharmaceutical applications (e.g., enzyme inhibitors).
Mechanistic Note :
The reaction likely proceeds via nucleophilic attack of the hydroxyl oxygen on the carbamoyl electrophile, forming a carbamate ester.
Solvolysis and Stability
The trifluoromethyl group and hydroxyl substituent influence the compound’s stability in different solvents. For example:
-
Hydrolysis : In aqueous conditions, the hydroxyl group may undergo acid/base-catalyzed reactions (e.g., elimination to form alkenes).
-
Thermal Stability : The trifluoromethyl group’s high electron-withdrawing nature could stabilize the molecule against thermal decomposition.
Analytical Considerations
-
Purity Assessment : Chromatographic methods (e.g., HPLC, GC) would be critical due to the compound’s complex structure.
-
Toxicity : The trifluoro group and imidazole ring may contribute to biological activity, necessitating hazard assessments (e.g., H302/H312/H332 labels as seen in similar compounds ).
Scientific Research Applications
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties makes it a versatile compound for various applications .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs are listed below, with comparisons focusing on substituent effects, physicochemical properties, and spectral characteristics.
Table 1: Structural and Physicochemical Comparison
Spectral and Crystallographic Insights
- NMR/IR Data: Compound 3h () exhibits a characteristic heptet at δ 3.15 ppm for the isopropyl group, a feature likely shared with the target compound. The IR absorption at 1153–1112 cm⁻¹ for CF₃ is consistent across fluorinated analogs . The absence of aromatic protons in the target compound (vs.
X-ray Crystallography :
- The iodinated analog in demonstrates that protonation at the imidazole N23 stabilizes salt formation (e.g., HCl), a property that may extend to the target compound. The trifluoromethyl group’s electron-withdrawing effect likely influences crystal packing and solubility .
Biological Activity
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol is a fluorinated compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H14F3N3O
- CAS Number : 1343763-62-1
- Molecular Weight : 180.13 g/mol
The trifluoromethyl group in this compound is known to enhance lipophilicity and metabolic stability, which may contribute to its biological effects. The imidazole moiety is recognized for its role in various pharmacological activities, including antimicrobial and antifungal properties.
Biological Activity Overview
Research indicates that compounds containing the imidazole ring exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that imidazole derivatives can demonstrate significant antimicrobial properties. For instance, the compound's structure allows it to interact with bacterial cell membranes and inhibit essential enzymatic functions.
| Pathogen | MIC (µg/mL) | Control (e.g., Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | 2 |
| Escherichia coli | 6.25 - 25 | 2 |
These results suggest that the compound may be more effective against Gram-positive bacteria compared to Gram-negative ones .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and signaling pathways related to pain and inflammation. Inhibitors of MAGL are being explored for their therapeutic potential in treating conditions such as chronic pain and inflammation .
Study on Antimicrobial Efficacy
In a study published by MDPI, a series of imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that the trifluoromethyl group significantly enhanced the antibacterial activity against various pathogens. The compound demonstrated an MIC value comparable to established antibiotics .
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that compounds similar to this compound exhibit favorable absorption and distribution characteristics in vivo. These studies highlight the importance of fluorinated compounds in enhancing bioavailability and therapeutic efficacy .
Q & A
Advanced Question
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., antifungal enzymes like CYP51).
- QSAR : Train models on fluorinated propanol derivatives’ physicochemical properties (logP, polar surface area) and bioactivity data (e.g., anti-leishmanial IC50) to predict efficacy .
- DFT calculations : Assess fluorine’s electronic effects on imidazole basicity and hydrogen-bonding capacity .
How do intermolecular interactions influence the crystal packing of this compound?
Advanced Question
In crystal lattices, C–H⋯F and O–H⋯N hydrogen bonds dominate. For example, hydroxyl groups form O–H⋯N bonds with imidazole nitrogens (2.7–3.0 Å), while CF3 groups engage in C–H⋯F contacts (2.8–3.2 Å). Mercury CSD’s Materials Module can analyze these motifs and compare packing patterns across analogues .
What spectroscopic techniques are critical for characterizing this compound’s structure?
Basic Question
- NMR : ¹⁹F NMR identifies CF3 environments (δ ≈ -60 to -70 ppm). ¹H NMR distinguishes imidazole protons (δ 7.2–8.5 ppm) and hydroxyl groups (broad singlet, δ 2–5 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C9H12F3N2O: 233.09 Da) .
- IR : Stretching frequencies for OH (3200–3600 cm⁻¹) and C–F (1100–1200 cm⁻¹) validate functional groups .
How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Advanced Question
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation.
- Solubility enhancement : Modify propanol derivatives with PEGylation or cyclodextrin inclusion complexes to improve bioavailability .
- Target engagement assays : Use fluorescence polarization or SPR to confirm binding affinity discrepancies .
What strategies are effective in designing analogues with improved metabolic stability?
Advanced Question
- Isosteric replacement : Substitute the isopropyl group with trifluoromethylcyclopropyl to reduce CYP450 metabolism .
- Deuterium labeling : Replace hydroxyl hydrogens with deuterium to slow oxidative metabolism.
- Prodrug approaches : Convert the hydroxyl to a phosphate ester for targeted release .
How can electron density maps be interpreted to resolve ambiguities in protonation states?
Basic Question
In X-ray datasets, residual density near imidazole nitrogens (e.g., N23 in iodinated analogues) indicates protonation. SHELXL’s free refinement of occupancy and displacement parameters clarifies proton positions. Difference Fourier maps (Fo–Fc) should show peaks >3σ for protonated sites .
What are best practices for handling air-sensitive intermediates during synthesis?
Advanced Question
- Use Schlenk lines or gloveboxes under N2/Ar for moisture-sensitive steps (e.g., Grignard additions to trifluoroacetone).
- Stabilize intermediates with coordinating solvents (THF, DMF) to prevent decomposition.
- Monitor reactions in real-time with inline FTIR or Raman spectroscopy to minimize exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
